2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core comprising fused oxa- and diaza-heterocycles. Key functional groups include a cyclopentyl substituent, a sulfanyl (-S-) linker, and an N-(3-methylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-7-6-8-16(13-15)25-20(28)14-31-24-26-21-18-11-4-5-12-19(18)30-22(21)23(29)27(24)17-9-2-3-10-17/h4-8,11-13,17H,2-3,9-10,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDILNYAIGQSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the cyclopentyl and sulfanyl groups, and finally the attachment of the N-(3-methylphenyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-cyclopentyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3, )
This compound shares the N-phenylacetamide group and a sulfur-containing substituent (sulfamoyl) with the target molecule. However, its core structure is a tetrahydrofuran-derived sulfonamide rather than a tricyclic system. Key differences include:
- Sulfur linkage : Sulfamoyl (-SO₂-NH-) vs. sulfanyl (-S-).
- Core complexity: Monocyclic (tetrahydrofuran) vs. tricyclic.
- Substituents : A 2-oxotetrahydrofuran group vs. a cyclopentyl-tricyclic system.
Synthesis Comparison: The synthesis of Compound 3 involves acetylation of a sulfanilyl chloride precursor in ethanol with triethylamine, yielding a 57% isolated product after recrystallization .
Catechins ()
While structurally dissimilar (polyphenolic flavanols vs. heterotricyclic acetamide), catechins such as (-)-epigallocatechin gallate (EGCG) provide a benchmark for comparing bioactive sulfur/acetamide-containing compounds. For example:
- Solubility : Catechins exhibit moderate water solubility due to hydroxyl groups, whereas the target compound’s tricyclic structure and lipophilic cyclopentyl group may reduce aqueous solubility.
- Bioactivity : Catechins are antioxidants, while the target compound’s sulfanyl and acetamide groups suggest possible protease or kinase inhibition.
Physicochemical and Pharmacological Properties
Biological Activity
The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential biological significance. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes a sulfanyl group and an acetamide moiety. The presence of a cyclopentyl group and multiple heteroatoms suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the same structural class. For instance, derivatives of oxadiazoles have shown significant bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural analogs suggest that it may exhibit comparable antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In related research involving similar structures, compounds demonstrated varying levels of cytotoxicity against normal cell lines (e.g., L929) and cancer cell lines (e.g., A549, HepG2). Compounds with structural similarities often showed minimal cytotoxic effects at therapeutic concentrations . This suggests that our compound may also possess a favorable safety profile.
Case Study 1: Antimicrobial Efficacy
In a comparative study of 1,3,4-oxadiazole derivatives, certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis . Although direct studies on the target compound are lacking, its structural features may confer similar mechanisms of action.
Case Study 2: Cytotoxicity and Selectivity
Another study focused on a series of 3-acetyl-1,3,4-oxadiazoline derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects. The compound under review may share this beneficial property due to its structural characteristics.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
